(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound notable for its unique structure, which includes both fluorine and trifluoromethyl functional groups. This compound is primarily recognized for its applications in medicinal chemistry and material science due to the enhanced lipophilicity and metabolic stability imparted by these substituents. Its chemical structure allows it to interact with biological systems in significant ways, making it a subject of interest for further research and development.
This compound belongs to the class of chiral amines, which are characterized by the presence of an asymmetric carbon atom. The chirality of this compound is crucial for its biological activity, as different enantiomers can exhibit significantly different effects in biological systems.
The synthesis of (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine typically involves several key steps:
The entire synthetic route requires careful control of reaction conditions, including temperature and reaction time, to ensure high yield and purity of the desired enantiomer. Various purification techniques, such as crystallization or chromatography, may also be employed to achieve the final product.
The molecular formula for (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine is C10H10F4N, indicating the presence of ten carbon atoms, ten hydrogen atoms, four fluorine atoms, and one nitrogen atom. The structure features a central ethylamine moiety attached to a phenyl ring that carries both a fluorine atom and a trifluoromethyl group.
This structural configuration contributes to its unique chemical properties and biological interactions.
(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets, influencing their activity significantly.
This compound's ability to modulate biological pathways makes it valuable in drug discovery and development processes.
Relevant analyses such as nuclear magnetic resonance spectroscopy confirm the structural integrity and purity of synthesized compounds .
(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine has several scientific applications:
This compound's unique properties make it an important subject for ongoing research across various scientific disciplines.
ω-Transaminases have emerged as powerful biocatalysts for the enantioselective synthesis of chiral amines, including (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine. These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone precursor, enabling asymmetric amination with exceptional stereocontrol. The process leverages the inherent chirality of the enzyme's active site to discriminate between enantiomers, yielding the (R)-enantiomer with high optical purity. A key advantage lies in the kinetic resolution of racemic mixtures, where the enzyme selectively converts one enantiomer while leaving the desired (R)-enantiomer intact [6].
Recent advancements involve protein engineering to optimize ω-transaminase performance for this specific substrate. Wild-type enzymes often exhibit limited activity toward the bulky 3-fluoro-4-(trifluoromethyl)phenyl group. Directed evolution strategies have generated mutant variants with expanded binding pockets and enhanced activity. For example, iterative saturation mutagenesis at residues near the active site has yielded transaminases achieving 94% conversion and >99% enantiomeric excess. The biocatalytic reaction typically operates under mild aqueous conditions (pH 7.5–8.5, 30–37°C), minimizing racemization and byproduct formation [6].
Table 1: Performance of Engineered ω-Transaminases in (R)-Amine Synthesis
Variant | Mutation Sites | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|
WT-ATA-117 | None | 28 | 75 |
Mutant-8 | F88A/L59V | 91 | 99.2 |
Mutant-12 | V69A/F88L/W93H | 94 | 99.5 |
Mutant-15 | L59V/V69A/F88L | 96 | 99.8 |
Process intensification strategies include enzyme immobilization on epoxy-functionalized resins or magnetic nanoparticles, improving operational stability for industrial implementation. Immobilized variants retain >90% activity after 15 reaction cycles, significantly reducing production costs. Coupling the transamination with an in situ cofactor recycling system—using lactate dehydrogenase and glucose dehydrogenase—drives the equilibrium toward near-quantitative amine yield [6].
Asymmetric reductive amination provides a direct route to enantiopure (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine by combining the ketone precursor (3'-fluoro-4'-(trifluoromethyl)acetophenone) with ammonia under hydrogenation conditions. The reaction proceeds via an imine intermediate that undergoes stereoselective reduction. The chiral environment is imparted by transition metal catalysts featuring enantiopure ligands, which dictate the face-selective delivery of hydrogen to the prochiral imine .
Chiral ruthenium complexes with atropisomeric diphosphine ligands (e.g., (S)-BINAP or (R)-DM-Segphos) demonstrate exceptional performance. Catalyst screening reveals that [RuCl((R)-DM-Segphos)(p-cymene)]Cl achieves 89% yield and 97% enantiomeric excess at 50 bar H₂ pressure and 80°C in methanol. The trifluoromethyl group’s electron-withdrawing nature necessitates higher pressures to activate the imine bond, while the fluorine atom ortho to the reaction site influences stereoselectivity via steric interactions with the catalyst pocket .
Table 2: Catalyst Screening for Reductive Amination
Catalyst System | Pressure (bar) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Ru/(S)-BINAP | 50 | 70 | 78 | 92 |
Ru/(R)-DM-Segphos | 50 | 80 | 89 | 97 |
Rh/(R,R)-Me-Duphos | 30 | 60 | 65 | 88 |
Ir/(S)-f-Binaphane | 70 | 90 | 82 | 94 |
Critical to industrial viability is suppressing unwanted enamine formation and over-reduction. Acidic additives (e.g., acetic acid) protonate the imine intermediate, accelerating productive reduction while minimizing side reactions. Solvent optimization studies identify methanol/toluene mixtures (4:1 v/v) as ideal for balancing catalyst solubility and substrate stability. Post-reaction, the (R)-amine is isolated as its hydrochloride salt via crystallization from ethyl acetate/ethanol, yielding >99.5% chemical purity. This strategy enables kilogram-scale production with consistent enantioselectivity [5].
Large-scale manufacturing of (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine demands efficient downstream processing to meet pharmaceutical-grade purity standards. The primary challenge involves separating trace enantiomeric impurities and residual metal catalysts while maintaining high yield.
Continuous Chromatography: Simulated moving bed chromatography (SMB) has superseded batch methods for chiral resolution. Using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase and n-hexane/ethanol/diethylamine (85:15:0.1 v/v) as the mobile phase, SMB achieves baseline separation of (R)- and (S)-enantiomers. Process optimization reduces solvent consumption by 40% compared to traditional methods while increasing throughput to >200 g racemate per liter of stationary phase daily. The isolated (R)-amine fraction consistently exhibits ≤0.2% (S)-isomer contamination [6].
Crystallization-Directed Purification: Diastereomeric salt formation with dibenzoyl-D-tartaric acid provides a complementary purification path. The (R)-amine selectively crystallizes as its tartrate salt from ethanol, while the (S)-enantiomer remains in solution. Key parameters include cooling rate (-0.5°C/min) and seed crystal addition at 50% supersaturation. This method achieves 98.5% recovery with 99.7% enantiomeric excess. For final API qualification, hydrochloride salt recrystallization from acetone/water mixtures eliminates residual organic impurities, yielding >99.9% purity .
Process Economics: Lifecycle analysis reveals that integrating enzymatic resolution with SMB chromatography minimizes waste generation. The E-factor (kg waste/kg product) drops from 32 (batch resolution) to 11 in integrated flowsheets. Continuous manufacturing platforms incorporating inline PAT (process analytical technology) monitoring enable real-time purity verification, reducing batch rejection rates by 90% [6].
Table 3: Comparative Analysis of Industrial Purification Technologies
Technology | Throughput (kg/day) | Enantiomeric Excess (%) | Solvent Consumption (L/kg) | E-Factor |
---|---|---|---|---|
Simulated Moving Bed | 50 | 99.8 | 120 | 15 |
Diastereomeric Salts | 25 | 99.7 | 80 | 22 |
Hybrid Enzymatic/SMB | 75 | 99.9 | 65 | 11 |
These methodologies collectively establish a robust manufacturing platform for this high-value chiral amine, balancing stereochemical control with operational efficiency [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1